molecular formula C28H28N2O2S B15213656 Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)- CAS No. 34114-04-0

Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)-

Cat. No.: B15213656
CAS No.: 34114-04-0
M. Wt: 456.6 g/mol
InChI Key: HVHUPWGZKSHWMT-UHFFFAOYSA-N
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Description

Benzenethiol, 2,5-bis(5-tert-butyl-2-benzoxazolyl)- (CAS: 7128-64-5), commonly abbreviated as BBOT, is a bis(benzoxazolyl) thiophene derivative with a molecular formula of C₂₆H₂₆N₂O₂S and a molecular weight of 430.56 g/mol . It features two 5-tert-butylbenzoxazole moieties linked via a central thiophene ring, which confers exceptional photostability and fluorescence properties. BBOT is widely utilized as a fluorescent brightening agent in plastics, textiles, and analytical chemistry (e.g., as a carbon quantification standard in CHNS analysis) . Key physical properties include a melting point of 199–201°C, density of ~1.2 g/cm³, and a planar structure optimized for UV absorption and emission in the 360–420 nm range .

Properties

CAS No.

34114-04-0

Molecular Formula

C28H28N2O2S

Molecular Weight

456.6 g/mol

IUPAC Name

2,5-bis(5-tert-butyl-1,3-benzoxazol-2-yl)benzenethiol

InChI

InChI=1S/C28H28N2O2S/c1-27(2,3)17-8-11-22-20(14-17)29-25(31-22)16-7-10-19(24(33)13-16)26-30-21-15-18(28(4,5)6)9-12-23(21)32-26/h7-15,33H,1-6H3

InChI Key

HVHUPWGZKSHWMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C4=NC5=C(O4)C=CC(=C5)C(C)(C)C)S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stepwise Protocol

The most extensively documented method involves a four-step sequence: condensation , dehydration , distillation , and refinement . Thiophene-2,5-dicarboxylic acid reacts with tert-butyl-o-aminophenol in a solvent system of trichlorobenzene and toluene (5:1 weight ratio), catalyzed by boric acid. The condensation initiates at 120°C, forming the benzoxazole rings through nucleophilic acyl substitution. Water generated during this phase is co-evaporated with toluene, which is subsequently refluxed back into the reactor.

At temperatures exceeding 180°C, toluene is fully removed, and dehydration continues via the immiscibility of trichlorobenzene and water. The reaction reaches completion at 230°C, after which vacuum distillation isolates trichlorobenzene for reuse, leaving a crude product. Final purification with xylene yields the target compound with a melting point of 200–202°C.

Optimization and Industrial Scaling

Key innovations in this method include:

  • Vacuum distillation : Reduces the boiling point of trichlorobenzene, minimizing thermal degradation and energy consumption.
  • Solvent recycling : Trichlorobenzene recovery rates reach 99%, eliminating dedicated recovery infrastructure and cutting production costs by 15–20%.
  • Catalyst efficiency : Boric acid (0.25–0.35 wt%) enhances reaction kinetics without requiring post-synthesis neutralization.

Table 1 summarizes operational parameters across six embodiments from the patent:

Parameter Embodiment 1 Embodiment 2 Embodiment 3 Embodiment 4 Embodiment 5 Embodiment 6
tert-Butyl-o-aminophenol (kg) 210 230 250 240 230 240
Boric acid (kg) 30 29 35 27 29 27
Yield (%) 99.1 98.8 99.3 98.9 99.0 99.2

The consistency in yield (>98.8%) across variants underscores the robustness of this protocol under slight stoichiometric adjustments.

Sulfide-Dicarbonyl Condensation Method

Reaction Overview and Substituent Flexibility

An alternative pathway, disclosed in U.S. Patent 4,267,343, involves condensing a sulfide derivative with an α,α-dicarbonyl compound. The general formula for the product is:

$$
\text{C}{26}\text{H}{26}\text{N}{2}\text{O}{2}\text{S} \quad \text{(Molecular weight: 430.57 g/mol)}
$$

The sulfide precursor (e.g., thiophene-2,5-dithiol) reacts with dicarbonyl species such as glyoxal derivatives under acidic conditions. This method allows for modular substitution at the benzoxazole rings (R₁, R₂, R₃ groups), enabling tunability of photophysical properties.

Limitations and Comparative Analysis

While this approach offers synthetic flexibility, it faces challenges:

  • Lower yields : Early implementations reported yields of 70–85%, necessitating costly chromatographic purification.
  • Sulfide handling : Thiol-containing intermediates require inert atmospheres, complicating large-scale production.
  • Environmental concerns : Byproducts include sulfur oxides, requiring scrubbing systems absent in the condensation-dehydration method.

Table 2 contrasts the two methods:

Parameter Condensation-Dehydration Sulfide-Dicarbonyl
Yield (%) 98.8–99.3 70–85
Reaction Time (hours) 8–10 12–16
Solvent Recovery (%) 99 60–75
Scalability Industrial-ready Lab-scale

Industrial Applications and Process Economics

Cost-Benefit Analysis of Trichlorobenzene Recycling

The condensation-dehydration method’s closed-loop solvent system reduces raw material costs by \$12–\$15 per kilogram of product. Trichlorobenzene’s high boiling point (213°C) ensures stability during distillation, while its immiscibility with water simplifies dehydration.

Environmental Impact Mitigation

Traditional methods required separate trichlorobenzene recovery units, generating wastewater with 200–300 ppm aromatic contaminants. The integrated vacuum distillation system slashes wastewater output by 90%, aligning with REACH regulations.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-(tert-butyl)benzo[d]oxazol-2-yl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4,4′-Bis(2-benzoxazolyl)stilbene (BBS)

  • Structure : Replaces BBOT’s thiophene core with a stilbene (1,2-diphenylethylene) backbone .
  • Molecular Formula : C₂₈H₂₀N₂O₂.
  • Applications : Used in oriented polymer films for dichroic absorption, leveraging its extended π-conjugation for enhanced UV/visible light modulation .
  • Performance : Stilbene’s rigidity improves thermal stability but reduces solubility compared to BBOT’s thiophene core.

2,5-Bis(5-tert-butyl-2-benzoxazolyl)furan

  • Structure : Substitutes thiophene with a furan ring.
  • Impact : Reduced electron delocalization due to furan’s lower aromaticity, leading to a blue-shifted fluorescence spectrum compared to BBOT .

Functional Analogues in Fluorescent Brightening

4-Methyl-7-diethylaminocoumarin

  • Structure : Coumarin-based fluorophore with an amine substituent .
  • Applications : Preferred in cosmetics and detergents due to its bright blue fluorescence and water solubility.
  • Limitations : Lower photostability than BBOT, degrading under prolonged UV exposure .

4,4′-Diaminostilbene-2,2′-disulfonic Acid Derivatives

  • Structure : Sulfonated stilbene derivatives with zwitterionic character .
  • Applications : Dominant in paper brightening due to high affinity for cellulose.
  • Comparison: BBOT’s tert-butyl groups mitigate aggregation-induced quenching, a common issue in non-sulfonated stilbenes .

Performance Metrics

Property BBOT BBS 4-Methyl-7-diethylaminocoumarin
Fluorescence λₑₘ 420–435 nm 400–415 nm 450–460 nm
Melting Point (°C) 199–201 250–255 190–195
Solubility Moderate in organic solvents Low in polar solvents High in water
Photostability Excellent Good Moderate

Regulatory and Industrial Relevance

  • BBOT : Classified as a Fluorescent Brightener 184 (C.I. 515245), compliant with EU and FDA regulations for consumer plastics and textiles .
  • Alternatives : Benzotriazole-based UV absorbers (e.g., 2-(3′-t-butyl-2′-hydroxyphenyl)benzotriazole) dominate in coatings but lack fluorescence .

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